molecular formula C8H6N2O2 B1279264 2-Amino-5-cyanobenzoic acid CAS No. 99767-45-0

2-Amino-5-cyanobenzoic acid

Cat. No. B1279264
CAS RN: 99767-45-0
M. Wt: 162.15 g/mol
InChI Key: HQNZNIJPAYTWJK-UHFFFAOYSA-N
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Description

2-Amino-5-cyanobenzoic acid (2-ACB) is an organic compound belonging to the class of compounds known as aromatic amines. It is a white crystalline solid with a molecular weight of 159.12 g/mol and a melting point of 184-186 °C. 2-ACB is a derivative of benzoic acid and is used in a variety of scientific and industrial applications.

Scientific Research Applications

Photoluminescent Materials

2-Amino-5-cyanobenzoic acid derivatives, like 6-Amino-8-cyanobenzo[1, 2-b]indolizines, exhibit unique photoluminescent properties. They demonstrate a dramatic blue shift in fluorescence emission when protonated, which is unusual for photoluminescent materials. This characteristic, investigated through acid titration and NMR spectroscopy, makes them potential candidates for pH-responsive optical applications (Outlaw et al., 2016).

Analytical Chemistry

In analytical chemistry, this compound derivatives are utilized in the labeling of N-glycans. They are known for enhancing mass spectrometric sensitivity, which is crucial for identifying and quantifying glycans. This application is particularly beneficial in glycomics and biotherapeutic analysis, as demonstrated by the labeling of N-glycans on a MALDI target through nonreductive amination (Hronowski et al., 2020).

Synthesis of Unnatural Amino Acids

The reaction of this compound with various compounds leads to the synthesis of novel amino acids. For example, its interaction with α,β-acetylenic γ-hydroxy nitriles results in the creation of unique zwitterionic amino acids. These synthesized amino acids have potential applications in medicinal chemistry and biochemistry, demonstrating the versatility of this compound in the field of synthetic organic chemistry (Trofimov et al., 2009).

Solubility Research

Research into the solubility of this compound derivatives in various solvents is significant for their purification processes. Studies have explored the solubility of related compounds like 2-Amino-3-methylbenzoic acid in different solvents, providing valuable information for their effective application in pharmaceutical and chemical industries (Zhu et al., 2019).

Catalysis in Organic Synthesis

This compound derivatives also find use as catalysts in organic synthesis. For instance, they are involved in the synthesis of tetrahydrobenzo[b]pyrans and pyrano[2,3-c]pyrazoles. Their role as catalysts emphasizes their importance in facilitating various organic reactions, contributing to the efficiency and yield of the synthesized products (Maleki & Ashrafi, 2014).

Antitumor Applications

This compound derivatives have been investigated for their antitumor properties. For example, amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles have been evaluated, demonstrating the potential of these compounds in cancer therapy (Bradshaw et al., 2002).

Chemical Stability and Peptide Bond Cleavage

Investigations into the chemical stability and reactivity of this compound derivatives have led to insights into peptide bond cleavage. The study of the reactivity of these compounds with proteins and amino acids has provided valuable information for biochemical research and the development of analytical techniques (Jacobson et al., 1973).

Mechanism of Action

Target of Action

It is known that this compound is used as an intermediate in the synthesis of various other compounds , suggesting that its targets could be diverse depending on the final product it is used to create.

Action Environment

It is noted that this compound should be stored in a dark place under an inert atmosphere at room temperature , suggesting that light, oxygen, and temperature could potentially affect its stability.

properties

IUPAC Name

2-amino-5-cyanobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNZNIJPAYTWJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434821
Record name 2-Amino-5-cyanobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99767-45-0
Record name 2-Amino-5-cyanobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-amino-5-bromobenzoic acid (6.9 g, 31.9 mmol) in N-methyl-2-pyrrolidinone (100 mL) was treated with copper cyanide (4.14 g, 46 mmol) and the mixture was heated at 190° C. for 4.5 hours before being cooled to room temperature and allowed to stand overnight. The mixture was diluted with water (500 mL), acidified with 6N aqueous HCl (100 mL) and extracted with ethyl acetate (6×40 mL). The organic extracts were dried (MgSO4) and concentrated under reduced pressure to yield the crude nitrile (4.35 g, 84%).
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
84%

Synthesis routes and methods II

Procedure details

Air was bubbled through a stirred solution of 5-cyano-3-methylthio-2-oxoindole (18.0 g, 88.1 mmol) and potassium hydroxide (5.9 g, 105.2 mmol) in a 9:1 mixture of methanol:water at room temperature for 5 hours. Further potassium hydroxide (5.9 g, 105.2 mmol) was added and the air bubbling continued overnight. The methanol was removed in vacuo, and the residue was carefully acidifed with 2N aq. HCl. The resulting precipitate was collected by filtration, and triturated with ethyl acetate to give 2-amino-5-cyanobenzoic acid as a pale brown solid (4.8 g, 29.6 mmol, 34%); δH [2H6]DMSO 8.02 (1H,d), 7.55 (1H,dd), 7.50 (2H,br s), 6.86 (1H,d).
Name
5-cyano-3-methylthio-2-oxoindole
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key advantages of the synthetic methods described in the paper for producing 2-amino-5-cyanobenzoic acid derivatives?

A1: The paper outlines a novel approach for synthesizing this compound derivatives. [] The key advantages lie in the use of readily available starting materials and the potential for scalability. Specifically, the method utilizes a nickel-catalyzed coupling reaction, which is a well-established technique in organic synthesis. This approach may offer benefits in terms of cost-effectiveness and efficiency compared to other potential synthetic routes. Furthermore, the paper describes a method for removing nickel impurities, which is crucial for obtaining a pure final product. This is particularly important for potential pharmaceutical applications where metal contamination is highly undesirable.

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